![molecular formula C34H67NO4 B593887 N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine CAS No. 890041-50-6](/img/structure/B593887.png)
N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions and processes used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, stability, etc. Techniques like thermal analysis, solubility tests, and reactivity tests can be used .Scientific Research Applications
Synthesis and Labeling
Research has been conducted on the synthesis of various sphingosine stereoisomers and their derivatives, including methods suitable for the synthesis of tritium-labeled compounds. These methods are critical for studying the biological activities and interactions of sphingosine and its derivatives (Shoyama et al., 1978).
Stable Isotope Labeling and Biological Incorporation
2-hydroxypalmitoyl-sphinganine (dihydroceramide) labeled with a stable isotope has been prepared and used for analyzing sphingolipid metabolism in mice. This research demonstrates the utility of stable isotope-labeled sphingosine derivatives in biological studies (Fukami et al., 2010).
Chemical Synthesis for Research Applications
Efficient chemical synthesis methods for D-erythro-sphingosine have been developed, facilitating the study of this compound and its analogs in various biological contexts (Murakami & Hato, 1996).
Interaction with Cholesterol
The interaction of cholesterol with synthetic sphingomyelin derivatives, including modifications of D-erythro-sphingosine, has been studied to understand the structural requirements of these interactions in model membranes (Grönberg et al., 1991).
Enzymatic Synthesis and Biological Activity
Studies on the enzymatic synthesis of sphingolipids, including modifications of D-erythro-sphingosine, provide insights into the biological roles of these compounds. For example, the enzymatic synthesis of N,N-dimethyl-D-erythro-sphingenine and its effect on protein kinase C inhibition have been explored (Igarashi & Hakomori, 1989).
Pharmacological Applications
D-erythro-sphingosine has been studied as a pharmacological inhibitor of protein kinase C in human platelets, demonstrating its potential therapeutic applications (Khan et al., 1990).
DNA Interaction Studies
Research on the interaction of sphingolipid degradation products, such as trans-2-hexadecenal derived from sphingosine 1-phosphate, with DNA has been conducted. This provides insights into the potential mutagenic consequences of these interactions (Upadhyaya et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGQPJRQXHVQX-UMKNRRHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.